![molecular formula C23H27N3O5S2 B2480035 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 905698-82-0](/img/structure/B2480035.png)
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related benzothiazolyl-sulfonamide derivatives involves various chemical strategies to incorporate the benzothiazolyl group with sulfonamide functionalities. For example, the synthesis of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides has been described, highlighting the complexity of incorporating sulfonamide groups into benzothiazolyl compounds (Malmström et al., 2012). This process is crucial for generating compounds with potential inhibitory activities, showcasing the methodological diversity in achieving the desired chemical structures.
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest reveals an intricate arrangement of atoms and functional groups. For instance, studies on 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide derivatives have provided insights into their structural configurations, demonstrating how different substituents influence the overall molecular architecture (Ulus et al., 2016). Such analyses are pivotal for understanding the molecular basis of the compound's potential biological activities.
Chemical Reactions and Properties
The chemical reactivity of benzothiazolyl-sulfonamide compounds is influenced by their structural features. The introduction of cyclohexyl and methyl groups, for example, can impact the compound's reactivity towards various reagents and conditions. Research into similar sulfonamide derivatives shows a range of chemical behaviors, from interactions with carbonic anhydrases to forming conjugates with acridine-acetazolamide, indicating a versatile chemistry that can be tailored for specific functions (Meleddu et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystal structure, are crucial for their application in various scientific fields. The crystal structure analysis, for instance, provides insights into the compound's stability and interactions at the molecular level, essential for predicting its behavior in different environments (Sañudo et al., 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical groups, define the compound's potential applications. Studies on similar compounds have elucidated their inhibitory activities against enzymes, revealing how specific structural modifications can enhance or reduce their biological activities. These insights are instrumental in designing compounds with desired chemical properties for various applications (Chohan & Shad, 2011).
Scientific Research Applications
Microwave Assisted Synthesis and Carbonic Anhydrase Inhibition
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, a related compound, was synthesized using microwave irradiation and evaluated as an inhibitor of various carbonic anhydrase isoforms. These isoforms were inhibited in low micromolar and nanomolar ranges, indicating potential biomedical applications in treating diseases where carbonic anhydrase activity is a factor (Ulus et al., 2016).
Anticancer Activity of Indapamide Derivatives
Derivatives of indapamide, which structurally resemble the compound , were synthesized and showed proapoptotic activity on melanoma cell lines. This highlights their potential as anticancer agents, with specific effectiveness in inhibiting melanoma cancer cell lines (Yılmaz et al., 2015).
Green Synthesis of Carboxamides
N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which share a similar sulfamoyl-benzamide structure, were synthesized in a water-based "green" method. This approach aligns with sustainable chemistry principles and opens up environmentally friendly pathways for synthesizing similar compounds (Horishny & Matiychuk, 2020).
Synthesis for Antitubercular Activity
Compounds with a similar structure were synthesized and screened for antitubercular activity. This suggests potential applications in developing new treatments for tuberculosis, highlighting the compound's relevance in infectious disease research (Dighe et al., 2012).
Application in Tumor Diagnosis and PET Tracers
Hybrid structures similar to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide have been explored as leads for tumor diagnosis and development of PET tracers, showing promising results in σ(2) receptor selectivity and interaction with P-gp in tumors (Abate et al., 2011).
Antimicrobial Activity of Thiazole Derivatives
Thiazole derivatives, structurally related to the compound, have demonstrated antimicrobial activity against various bacterial and fungal strains. This suggests potential for the compound in antimicrobial research and drug development (Chawla, 2016).
Crystal Structure and Hydrogen Bonding Studies
Studies on crystal structures of related compounds, focusing on hydrogen bonding and molecular interactions, provide insights into the molecular properties and potential applications of the compound in material science and molecular engineering (Mo et al., 2011).
Fluorescent Probes for Biological Applications
Novel quinoline derivatives related to the compound have been developed as blue-green fluorescent probes. This indicates potential use in biological imaging and diagnostic applications where fluorescence is utilized (Bodke et al., 2013).
properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c1-26(16-7-5-4-6-8-16)33(28,29)17-11-9-15(10-12-17)22(27)25-23-24-20-18(30-2)13-14-19(31-3)21(20)32-23/h9-14,16H,4-8H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCXPRZZDOVNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2479954.png)
![1-Methyl-9-oxa-1-azaspiro[5.5]undecan-4-one](/img/structure/B2479955.png)
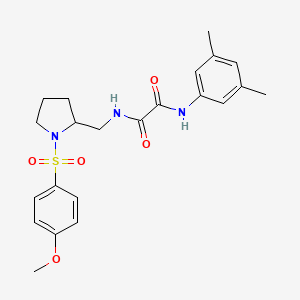
![N-(2-methoxyphenyl)-2,5-dimethyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2479957.png)
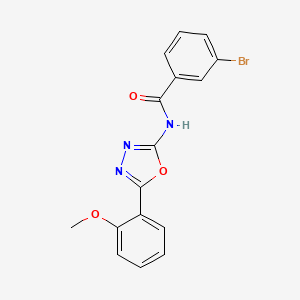

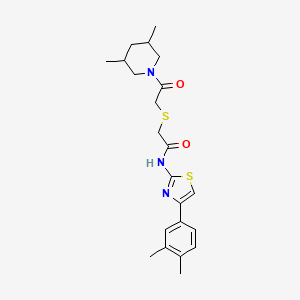

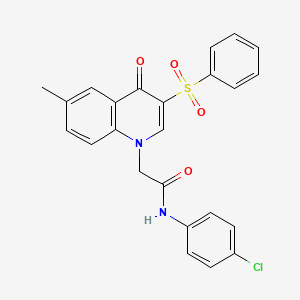

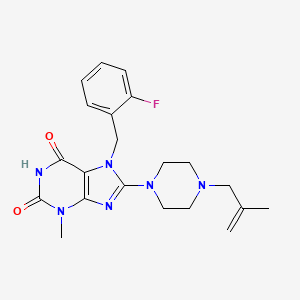
![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)
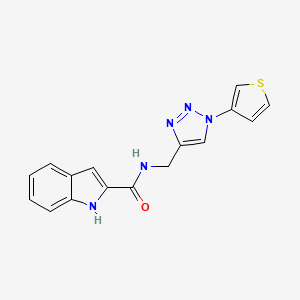
![1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2479975.png)